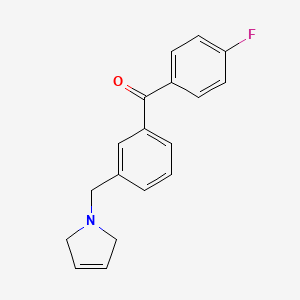

(3-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(4-fluorophenyl)methanone

CAS No.: 898790-10-8

Cat. No.: VC2299765

Molecular Formula: C18H16FNO

Molecular Weight: 281.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 898790-10-8 |

|---|---|

| Molecular Formula | C18H16FNO |

| Molecular Weight | 281.3 g/mol |

| IUPAC Name | [3-(2,5-dihydropyrrol-1-ylmethyl)phenyl]-(4-fluorophenyl)methanone |

| Standard InChI | InChI=1S/C18H16FNO/c19-17-8-6-15(7-9-17)18(21)16-5-3-4-14(12-16)13-20-10-1-2-11-20/h1-9,12H,10-11,13H2 |

| Standard InChI Key | YBOCNDSXOZGTGH-UHFFFAOYSA-N |

| SMILES | C1C=CCN1CC2=CC(=CC=C2)C(=O)C3=CC=C(C=C3)F |

| Canonical SMILES | C1C=CCN1CC2=CC(=CC=C2)C(=O)C3=CC=C(C=C3)F |

Introduction

Chemical Identity and Structural Characteristics

Molecular Identification

(3-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(4-fluorophenyl)methanone is a synthetic organic compound with distinct identifiers in chemical databases. It possesses a PubChem CID of 24725087 and is registered with CAS number 898790-10-8. The molecule was first entered into the PubChem database on February 29, 2008, with the most recent modification recorded on April 5, 2025 (note: this future date likely represents a database entry error) . The compound is also known by several synonyms including 4'-fluoro-3-(3-pyrrolinomethyl) benzophenone, [3-(2,5-dihydropyrrol-1-ylmethyl)phenyl]-(4-fluorophenyl)methanone, and 1-{[3-(4-fluorobenzoyl)phenyl]methyl}-2,5-dihydro-1H-pyrrole .

Structural Features

The compound features a complex arrangement of functional groups that contribute to its chemical and biological properties. The molecular structure consists of:

-

A central ketone (methanone) functional group connecting two aromatic rings

-

A 4-fluorophenyl group attached to the carbonyl carbon

-

A meta-substituted phenyl ring (3-position) with a methylene bridge

-

A 2,5-dihydro-1H-pyrrol-1-yl moiety attached via the methylene bridge

This arrangement creates a molecule with multiple potential interaction sites for biological targets, including hydrogen bond acceptors (carbonyl oxygen, fluorine), aromatic rings for π-π stacking interactions, and a basic nitrogen-containing heterocycle .

Physical and Chemical Properties

Fundamental Properties

(3-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(4-fluorophenyl)methanone has a molecular formula of C18H16FNO and a molecular weight of 281.3 g/mol . The compound's structure incorporates a 2,5-dihydropyrrole ring, which is a partially saturated five-membered heterocycle containing nitrogen. This structural feature, combined with the fluorophenyl group and ketone linkage, contributes to its physicochemical profile.

Structure-Property Relationships

The presence of both hydrophobic aromatic rings and a hydrophilic pyrrolidine nitrogen creates an amphiphilic character that influences solubility and membrane permeability. The fluorine substituent is known to enhance metabolic stability by blocking potential sites of oxidative metabolism, while also potentially increasing lipophilicity and improving membrane penetration. The ketone functional group serves as a hydrogen bond acceptor, potentially facilitating interactions with biological targets such as proteins and receptors.

The meta-position of the methylene bridge on the phenyl ring creates a specific spatial arrangement that may influence receptor binding compared to related compounds with ortho or para substitution patterns .

Synthesis Methodologies

Ring-Closing Metathesis Strategy

For the formation of the 2,5-dihydropyrrole ring, a ring-closing metathesis (RCM) approach may be employed, similar to the method described for related compounds. This typically involves:

-

Starting with N,N-diallyl derivatives

-

Using a Grubbs-Hoveyda metathesis catalyst, potentially supported on Teflon powder

-

Conducting the reaction in N,N-dimethylformamide under inert atmosphere conditions

-

Purification through filtration and extraction with diethyl ether

This approach is particularly valuable as it can achieve high yields (90-100%) while potentially adhering to green chemistry principles through the use of supported catalysts that can be recovered and reused.

Biological Activity and Applications

Research Applications

This compound represents an important scaffold for medicinal chemistry research. Its applications include:

-

Use as a building block for the synthesis of more complex bioactive molecules

-

Serving as a chemical probe for investigating structure-activity relationships

-

Potential development as a lead compound for pharmaceutical applications

The unique combination of the 2,5-dihydropyrrole ring and the meta-substituted benzophenone core provides a platform for exploring diverse chemical space in drug discovery programs.

Comparative Analysis with Structural Analogs

Positional Isomers

An important structural analog of (3-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(4-fluorophenyl)methanone is its ortho-substituted isomer, (2-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(4-fluorophenyl)methanone (CAS: 898763-17-2). This compound differs only in the position of the methylene bridge on the phenyl ring (2-position versus 3-position) . This subtle structural variation can significantly impact the molecule's three-dimensional conformation and, consequently, its biological activity.

Substitution Pattern Variations

Various related compounds with different substitution patterns have been documented. The table below compares key structural analogs:

| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Structural Difference |

|---|---|---|---|---|

| (3-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(4-fluorophenyl)methanone | C18H16FNO | 281.3 | 898790-10-8 | Reference compound |

| (2-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(4-fluorophenyl)methanone | C18H16FNO | 281.3 | 898763-17-2 | Ortho-substitution |

| (3-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(3-fluorophenyl)methanone | C18H16FNO | 281.3 | 898790-07-3 | Meta-fluoro substitution |

| (3-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(3-(trifluoromethyl)phenyl)methanone | C19H16F3NO | 331.3 | 898749-29-6 | Trifluoromethyl instead of fluoro group |

The substitution patterns across these analogs create a family of related compounds with potentially different pharmacological profiles, allowing for structure-activity relationship studies .

Advanced Research and Future Directions

Current Research Trends

Research involving (3-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(4-fluorophenyl)methanone and related compounds is primarily focused on medicinal chemistry applications. The compound's structural features make it a potential candidate for investigation in multiple therapeutic areas. Current research interests include:

-

Exploration of structure-activity relationships through systematic modification of the core structure

-

Development of more efficient and environmentally friendly synthesis routes

-

Investigation of specific binding interactions with biological targets

These research directions aim to maximize the potential of this compound class while addressing practical considerations such as synthesis efficiency and environmental impact.

Future Perspectives

The future development of (3-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(4-fluorophenyl)methanone and its derivatives may involve:

-

Computational approaches to predict optimal substitution patterns for specific biological targets

-

Development of novel hybrid molecules incorporating additional bioactive moieties

-

Further exploration of green chemistry approaches for scalable synthesis

-

In-depth pharmacokinetic and pharmacodynamic studies to assess druggability

These endeavors could potentially uncover new applications and improve the utility of this compound class in pharmaceutical development.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume